molecular formula C22H24BrN3O3S B4061966 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide

6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide

Cat. No.: B4061966
M. Wt: 490.4 g/mol
InChI Key: ZXLWOPBWOPSDMJ-UHFFFAOYSA-N
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Description

6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C22H24BrN3O3S and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.07218 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Pyrimidine derivatives have been synthesized through various methods, including the reaction of 2,4-diaminopyrimidines with phosphonomethoxy ethyl tosylate, leading to compounds with potential antiviral activities (Hocková et al., 2003) Hocková et al., 2003.
  • Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, have been synthesized, showing anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020) Abu‐Hashem et al., 2020.

Potential Applications

  • Certain pyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture, offering insights into potential antiviral applications (Hocková et al., 2003).
  • The exploration of thieno[2,3-d]pyrimidinediones in the synthesis of 5-carboxamide-6-aryl analogues demonstrated the potential of these compounds in developing lactate uptake inhibitors, which could be relevant in cancer research and treatment of metabolic disorders (O'Rourke et al., 2018) O'Rourke et al., 2018.
  • Some pyrimidine derivatives have been synthesized with potential antimicrobial and anti-inflammatory properties, indicating their relevance in developing new therapeutic agents (Abu-Zaied et al., 2021) Abu-Zaied et al., 2021.

Properties

IUPAC Name

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3S/c1-5-29-20-16(23)10-14(11-17(20)28-4)19-18(13(3)24-22(30)26-19)21(27)25-15-8-6-12(2)7-9-15/h6-11,19H,5H2,1-4H3,(H,25,27)(H2,24,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLWOPBWOPSDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 2
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 3
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 6
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide

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